
CE-245677
概要
説明
CE-245677は、Tie2およびTrkA/Bキナーゼの強力な可逆的阻害剤です。 分子式はC24H22Cl2N6O3、分子量は513.38 g/molです 。 この化合物は、その高い選択性と効力により、特に腫瘍学および心臓血管疾患の分野における科学研究において貴重なツールとなっています .
準備方法
CE-245677の合成には、Tie2阻害のための足場として(4-アミノ-7H-ピロロ[2,3-d]ピリミジン-5-イル)(フェニル)メタノンテンプレートが使用されます 。合成経路には、次のステップが含まれます。
ピロロピリミジン核の形成: これは、適切な出発物質を制御された条件下で反応させてピロロピリミジン核を形成することを含みます。
フェニル核への置換: アルキル、ハロ、またはエーテル基などの小さな置換基が導入され、Tie2効力が向上し、薬物動態特性が改善されます.
N7テールの導入: N7テールは、小さな疎水性の低い基に置き換えられて、代謝安定性が向上します.
化学反応の分析
CE-245677は、いくつかの種類の化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を含みます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、1つの原子または原子群を別の原子または原子群に置き換えることを含みます。一般的な試薬には、ハロゲンまたは求核剤が含まれます。
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compoundには、いくつかの科学研究への応用があります。
科学的研究の応用
CE-245677 has several scientific research applications:
作用機序
CE-245677は、Tie2およびTrkA/Bキナーゼを阻害することによってその効果を発揮します。 これらのキナーゼは、内皮組織の発達と機能、および神経シグナル伝達に関与しています 。 これらのキナーゼを阻害することにより、this compoundは、血管新生と腫瘍の増殖、および神経シグナル伝達経路を混乱させます .
類似の化合物との比較
This compoundは、Tie2およびTrkA/Bキナーゼに対する高い選択性と効力によりユニークです。類似の化合物には、次のものがあります。
PF-371,989: 同様の特性を持つ別のデュアルTie2/Trk阻害剤.
CE-355774: Tie2およびTrkA/Bキナーゼに対する同様の阻害効果を持つ化合物.
これらの化合物は、同様の作用機序を共有していますが、薬物動態特性と選択性プロファイルが異なる場合があります。
類似化合物との比較
CE-245677 is unique due to its high selectivity and potency against Tie2 and TrkA/B kinases. Similar compounds include:
PF-371,989: Another dual Tie2/Trk inhibitor with similar properties.
CE-355774: A compound with similar inhibitory effects on Tie2 and TrkA/B kinases.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and selectivity profiles.
生物活性
CE-245677 is a small-molecule inhibitor that targets tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and Tie2 kinase. Initially developed by Pfizer, it has been investigated for its potential therapeutic applications in cancer treatment and chronic pain management. This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy in preclinical studies, clinical trial outcomes, and safety profile.
This compound functions as a pan-Trk/Tie2 kinase inhibitor , which means it inhibits multiple receptor tyrosine kinases involved in various signaling pathways critical for cell proliferation, differentiation, and survival. The compound's action on Trk receptors is particularly significant as these receptors are activated by neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), playing essential roles in neuronal survival and function .
Efficacy in Preclinical Studies
Preclinical studies have demonstrated that this compound exhibits potent efficacy in models of pain and cancer. The compound has shown significant analgesic effects in various pain models, suggesting its potential as a treatment for chronic pain conditions. Notably, it has been effective in reducing tumor growth in xenograft models, indicating its anti-cancer properties .
Table 1: Summary of Preclinical Efficacy Studies
Clinical Trials and Safety Profile
This compound entered Phase I clinical trials aimed at assessing its safety and tolerability. However, these trials were halted due to the emergence of central nervous system (CNS) side effects, including cognitive deficits, personality changes, and sleep disturbances. These adverse effects were associated with high levels of Trk receptor occupancy in the CNS but resolved upon discontinuation of the drug .
Table 2: Clinical Trial Outcomes
Phase | Trial Type | Key Findings | Status |
---|---|---|---|
Phase I | Multiple Dose | CNS side effects led to trial suspension | Suspended |
Phase I | Safety Assessment | Cognitive deficits reported | Suspended |
Structural Insights
The design of this compound incorporates specific structural features that enhance its selectivity for Trk receptors while minimizing off-target effects. The compound's selectivity profile was determined through a series of biochemical assays that demonstrated significant inhibition of TrkA while maintaining low activity against other kinases .
Table 3: Kinase Selectivity Profile
Kinase Target | % Inhibition at 1 µM |
---|---|
TrkA | >50% |
TrkB | <10% |
TrkC | <10% |
Other Kinases | Variable |
Case Studies
Case Study 1: Chronic Pain Management
In a preclinical model involving neuropathic pain, this compound significantly reduced pain responses compared to controls. This study highlighted the compound's potential as a novel analgesic agent targeting peripheral Trk receptors without crossing the blood-brain barrier at therapeutic doses .
Case Study 2: Oncology Applications
In human tumor xenograft studies, this compound demonstrated marked efficacy against several cancer types, including colon carcinoma and melanoma. The compound inhibited tumor growth through mechanisms involving angiogenesis modulation via Tie2 inhibition .
特性
IUPAC Name |
1-[5-(4-amino-7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-carbonyl)-2-methoxyphenyl]-3-(2,4-dichlorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N6O3/c1-12(2)32-10-15(20-22(27)28-11-29-23(20)32)21(33)13-4-7-19(35-3)18(8-13)31-24(34)30-17-6-5-14(25)9-16(17)26/h4-12H,1-3H3,(H2,27,28,29)(H2,30,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCRSIORGUNNGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(N=CN=C21)N)C(=O)C3=CC(=C(C=C3)OC)NC(=O)NC4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717899-97-3 | |
Record name | CE-245677 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717899973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CE-245677 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMH17J9LHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。